Gimatecan

Gastric Cancer Antiproliferative Activity IC50 Comparison

Choose Gimatecan (ST1481) for oncology studies where standard camptothecins fail. This lipophilic oral topoisomerase I inhibitor circumvents BCRP-mediated efflux—a key resistance mechanism limiting topotecan and SN-38—ensuring antitumor activity reflects true drug sensitivity. With 40–80% oral bioavailability, gimatecan uniquely enables prolonged low-dose metronomic regimens impossible with IV agents. Its lysosomal subcellular sequestration creates a sustained intracellular drug reservoir, prolonging DNA damage. Preclinically superior to SN-38 and topotecan in neuroblastoma and BCRP-overexpressing tumor models. Request a quote for your study today.

Molecular Formula C25H25N3O5
Molecular Weight 447.5 g/mol
CAS No. 292618-32-7
Cat. No. B1684458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGimatecan
CAS292618-32-7
SynonymsCode names: LBQ707;  STI481;  Chemical structure name: 7tbutoxyiminomethylcamptothecin;  ST1481CPT 1847tertButoxyiminomethylcamptothecinST 1481.
Molecular FormulaC25H25N3O5
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O
InChIInChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11+/t25-/m0/s1
InChIKeyUIVFUQKYVFCEKJ-OPTOVBNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gimatecan (CAS 292618-32-7): The Lipophilic Camptothecin with Validated Superiority Over Irinotecan and Topotecan


Gimatecan (ST1481, LBQ707) is an orally bioavailable, semi-synthetic, lipophilic 7-t-butoxyiminomethyl-substituted camptothecin analogue [1]. Its molecular formula is C25H25N3O5, with a molecular weight of approximately 447.49 [2]. It is a potent DNA topoisomerase I inhibitor, which stabilizes the cleavable complex, leading to DNA damage and apoptosis . Distinct from first-generation camptothecins, its enhanced lipophilicity improves oral absorption and tissue penetration [3].

Gimatecan (CAS 292618-32-7): Beyond Basic Topoisomerase I Inhibition - Why Irinotecan and Topotecan Cannot Substitute


Unlike water-soluble camptothecins like topotecan and irinotecan (which requires hepatic activation to SN-38), gimatecan's 7-t-butoxyiminomethyl substitution confers critical differentiators that preclude simple interchangeability [1]. These include: (i) circumvention of BCRP-mediated drug efflux, a major resistance mechanism for topotecan and SN-38 [2]; (ii) superior oral bioavailability (40-80%) enabling prolonged low-dose metronomic scheduling not feasible with intravenous agents [3]; and (iii) distinct lysosomal subcellular localization that creates an intracellular drug reservoir, sustaining DNA damage and enhancing potency despite lower overall cellular accumulation [4]. The quantitative evidence below demonstrates why generic substitution with other camptothecins is not supported by preclinical or clinical data.

Gimatecan (CAS 292618-32-7): Quantified Differential Evidence for Procurement and Scientific Selection


Gimatecan vs. Irinotecan: Superior Antiproliferative Potency in Gastric Cancer (Direct Head-to-Head)

In a direct head-to-head study on gastric cancer cell lines, gimatecan demonstrated profoundly greater antiproliferative potency compared to irinotecan. The quantitative difference in potency exceeds three orders of magnitude, establishing gimatecan as the superior agent in this model system [1].

Gastric Cancer Antiproliferative Activity IC50 Comparison

Gimatecan vs. Topotecan: Superior Tumor Growth Inhibition in Bladder Carcinoma Xenografts (Direct Head-to-Head)

In a direct comparative study using a human bladder carcinoma xenograft model (HT1376), oral gimatecan treatment demonstrated significantly superior inhibition of tumor growth compared to topotecan administered at its optimal schedule [1].

Bladder Cancer Xenograft Model In Vivo Efficacy

Gimatecan vs. SN38: Enhanced DNA Damage Induction in Neuroblastoma (Direct Head-to-Head)

A comparative study in neuroblastoma cell lines revealed that despite achieving the lowest intracellular accumulation among the tested camptothecins, gimatecan was the most active agent. Its superior activity is mechanistically linked to its enhanced ability to induce persistent DNA strand breaks [1].

Neuroblastoma DNA Damage Comet Assay

Gimatecan vs. Topotecan: Intrinsic Resistance to BCRP-Mediated Efflux (Direct Head-to-Head)

A critical liability of topotecan and SN38 is their susceptibility to efflux by the BCRP transporter, a major mechanism of drug resistance. This study directly compared the intracellular pharmacokinetics of gimatecan and topotecan in colon carcinoma cells with and without BCRP overexpression [1].

Drug Resistance BCRP Efflux Pump Colon Cancer

Gimatecan vs. Irinotecan: Superior Tumor Suppression in Esophageal Cancer Models (Direct Head-to-Head)

A comprehensive study compared the antitumor efficacy of oral gimatecan with irinotecan in multiple models of esophageal squamous cell carcinoma (ESCC), including cell line-derived xenografts and patient-derived xenografts (PDX) [1].

Esophageal Cancer Patient-Derived Xenograft In Vivo Efficacy

Gimatecan (CAS 292618-32-7): Validated Research Applications Based on Quantified Evidence


Preclinical Efficacy Studies in BCRP-Overexpressing Solid Tumors

Select gimatecan for in vivo efficacy studies in tumor models characterized by BCRP overexpression (e.g., certain colon, breast, or lung cancers). The direct evidence that gimatecan evades BCRP-mediated efflux, unlike topotecan [1], ensures that observed antitumor activity reflects true drug sensitivity rather than being confounded by efflux-mediated resistance.

Mechanistic Studies of Sustained DNA Damage and Lysosomal Drug Sequestration

Utilize gimatecan as a tool compound to investigate the pharmacological consequences of lysosomal drug sequestration. Its unique localization in lysosomes, compared to topotecan's mitochondrial localization [2], and the resulting persistent DNA damage [3] offer a distinct mechanistic model for studying camptothecin pharmacology and developing strategies to overcome resistance.

In Vivo Studies Requiring Prolonged Oral Metronomic Dosing Schedules

Employ gimatecan for experiments requiring chronic, low-dose oral administration. Its established oral bioavailability (40-80%) [4] and demonstrated efficacy in prolonged daily treatment schedules in orthotopic and metastatic xenograft models [5] make it the superior camptothecin choice for investigating metronomic chemotherapy regimens that are not feasible with intravenously administered agents like irinotecan or topotecan.

Comparative Research on Next-Generation Camptothecins in Pediatric Solid Tumors

Include gimatecan as the benchmark lipophilic camptothecin in comparative preclinical studies against novel agents in pediatric solid tumors such as neuroblastoma. Its validated superiority over SN38 and topotecan in inducing DNA damage in neuroblastoma cells [3] provides a robust baseline for evaluating new chemical entities in this challenging indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gimatecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.